Niobium(V) fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is a colorless, hygroscopic solid that reacts with water and is slightly soluble in chloroform, carbon disulfide, and sulfuric acid . This compound is notable for its high reactivity and is used in various chemical processes and industrial applications.

Méthodes De Préparation

Niobium(V) fluoride can be synthesized through several methods:

- This involves the treatment of niobium metal with fluorine gas:

Direct Fluorination: 2Nb+5F2→2NbF5

Niobium(V) chloride reacts with fluorine gas to produce this compound and chlorine gas:Fluorination of Niobium(V) Chloride: 2NbCl5+5F2→2NbF5+5Cl2

The solid structure of this compound consists of tetramers, which is similar to the structure of tungsten oxytetrafluoride .

Analyse Des Réactions Chimiques

Niobium(V) fluoride undergoes various chemical reactions, including:

- It reacts with hydrogen fluoride to form a superacid, hydrogen heptafluoroniobate:

Reaction with Hydrogen Fluoride: NbF5+HF→H2NbF7

In hydrofluoric acid, this compound converts to heptafluoroniobate and pentafluorooxoniobate:Hydrolysis: NbF5+HF→[NbF7]2−+[NbF5O]2−

These reactions are significant in the separation of niobium and tantalum through the Marignac process .

Applications De Recherche Scientifique

Catalysis

Niobium(V) fluoride serves as a catalyst in various organic reactions due to its strong Lewis acidity. It has been utilized in the synthesis of fluoride-alkoxides of niobium and tantalum, where it facilitates the formation of polynuclear derivatives through selective reactions with organosilicon compounds . This catalytic property is advantageous in organic synthesis, particularly in the formation of complex molecules.

Material Science

NbF₅ is integral in the production of superconducting materials. Niobium-based compounds are used in superconductors for applications such as MRI machines and particle accelerators. The ability of NbF₅ to form stable complexes enhances the performance of these superconducting materials .

Metal Recovery

In metallurgy, NbF₅ acts as an intermediate during the recovery of niobium metal from its ores. It is involved in processes that separate niobium from tantalum, utilizing its unique chemical behavior when reacted with other fluoride compounds .

Fluoride Chemistry

The compound is crucial in fluoride chemistry, particularly in the synthesis of superacids like hydrogen heptafluoroniobate (H₂NbF₇) when reacted with hydrofluoric acid:

This reaction underpins various industrial processes, including oil refining and etching .

Case Study 1: Catalytic Applications

A study investigated the use of NbF₅ in catalyzing the formation of fluorinated organic compounds. The results indicated that NbF₅ significantly increased reaction rates compared to traditional catalysts, demonstrating its effectiveness in producing high-value chemicals .

Case Study 2: Superconducting Materials

Research on niobium-based superconductors highlighted the role of NbF₅ as a precursor for synthesizing high-performance superconducting materials. The incorporation of niobium from NbF₅ into these materials improved their critical temperature and magnetic properties, essential for practical applications in technology .

Mécanisme D'action

The mechanism of action of niobium(V) fluoride involves its strong Lewis acidity, which allows it to act as a catalyst in various chemical reactions. It can form complexes with fluoride ions and other ligands, facilitating reactions such as fluorination and oxidation .

Comparaison Avec Des Composés Similaires

Niobium(V) fluoride can be compared with other similar compounds such as:

Niobium(V) Chloride (NbCl₅): Unlike this compound, niobium(V) chloride forms a dimeric structure (edge-shared bioctahedron) instead of a tetrameric structure.

Tantalum(V) Fluoride (TaF₅): Tantalum(V) fluoride has similar chemical properties and is used in similar applications, but it has different reactivity and structural characteristics.

Vanadium(V) Fluoride (VF₅): Vanadium(V) fluoride forms different complexes and has distinct chemical behavior compared to this compound.

This compound’s unique properties, such as its strong Lewis acidity and ability to form stable complexes, make it a valuable compound in various chemical and industrial applications.

Activité Biologique

Niobium(V) fluoride (NbF₅) is a compound that has garnered attention for its potential biological applications, particularly in the fields of orthopedics and dentistry. This article reviews the biological activity of NbF₅, highlighting its effects on bone healing, remineralization processes, and other relevant biological interactions.

This compound is primarily known for its use in various industrial applications, but recent studies have indicated its promising biological properties. The compound's ability to enhance osteogenic activity and promote remineralization in dental applications makes it a subject of interest for researchers.

Recent studies have demonstrated that NbF₅ can significantly influence bone healing processes. Research conducted on rats showed that niobium promotes fracture healing by activating the PI3K-Akt signaling pathway . This pathway is crucial for cell proliferation and differentiation, particularly in osteoblasts, which are responsible for bone formation .

2.2 In Vivo Studies

In a study involving a rat femoral fracture model, NbF₅ implants were found to accelerate fracture healing compared to traditional titanium alloys (Ti6Al4V). The results indicated that NbF₅ not only enhanced osteogenic differentiation but also exhibited excellent biocompatibility, suggesting its potential as a material for clinical implants .

3.1 Remineralization Properties

This compound has shown significant promise in dental applications, particularly in preventing tooth decay. A study found that the incorporation of NbF₅ nanoparticles into dental sealants improved their mechanical properties and enhanced remineralization of demineralized enamel .

3.2 Experimental Findings

The study reported that sealants containing 0.3 wt% NbF₅ demonstrated higher calcium-to-phosphorus (Ca/P) ratios, indicative of apatite formation on the enamel surface. This suggests that NbF₅ can effectively promote mineral deposition and enhance the structural integrity of teeth .

4. Comparative Analysis of Biological Activity

| Property | NbF₅ | Ti6Al4V |

|---|---|---|

| Osteogenic Differentiation | Significant enhancement | Moderate enhancement |

| Fracture Healing Rate | Accelerated | Standard |

| Biocompatibility | Excellent | Good |

| Remineralization Potential | High | Low |

5.1 Case Study: Fracture Healing in Rats

In a controlled experiment, rats with femoral fractures were implanted with either NbF₅ or Ti6Al4V materials. Histological evaluations revealed that the NbF₅ group exhibited faster callus formation and improved bone density compared to the Ti6Al4V group, supporting the hypothesis that NbF₅ enhances osteogenic activity through biochemical signaling pathways .

5.2 Case Study: Dental Sealants with NbF₅ Nanoparticles

A clinical trial assessed the effectiveness of dental sealants modified with NbF₅ nanoparticles in preventing caries progression in children. The results indicated a significant reduction in carious lesions compared to control groups without NbF₅, demonstrating its potential as an effective agent in preventive dentistry .

6. Conclusion

The biological activity of this compound presents exciting opportunities across various medical fields, particularly in orthopedics and dentistry. Its ability to enhance osteogenic differentiation and promote remineralization positions it as a valuable material for future clinical applications. Ongoing research will further elucidate its mechanisms and broaden its potential uses.

Propriétés

Numéro CAS |

7783-68-8 |

|---|---|

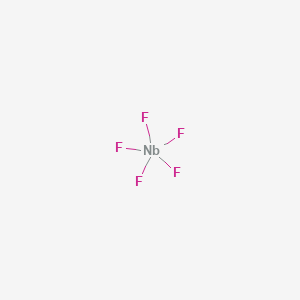

Formule moléculaire |

F5Nb |

Poids moléculaire |

187.89839 g/mol |

Nom IUPAC |

niobium(5+);pentafluoride |

InChI |

InChI=1S/5FH.Nb/h5*1H;/q;;;;;+5/p-5 |

Clé InChI |

AOLPZAHRYHXPLR-UHFFFAOYSA-I |

SMILES |

F[Nb](F)(F)(F)F |

SMILES canonique |

[F-].[F-].[F-].[F-].[F-].[Nb+5] |

Key on ui other cas no. |

7783-68-8 |

Pictogrammes |

Corrosive; Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.